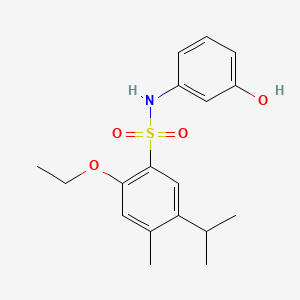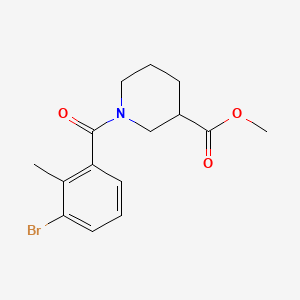![molecular formula C16H16N6O3S2 B13372339 N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13372339.png)
N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)benzyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a combination of functional groups, including an aminosulfonyl group, a tetraazole ring, and a cyclopenta[b]thiophene core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)benzyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the tetraazole ring through cyclization reactions. The final step involves the attachment of the aminosulfonylbenzyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)benzyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
N-[4-(aminosulfonyl)benzyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, while the tetraazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide
- N-[4-(aminosulfonyl)benzyl]acetamide
- N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide
Uniqueness
N-[4-(aminosulfonyl)benzyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to the presence of the tetraazole ring and the cyclopenta[b]thiophene core, which are not commonly found together in similar compounds
Properties
Molecular Formula |
C16H16N6O3S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H16N6O3S2/c17-27(24,25)11-6-4-10(5-7-11)8-18-15(23)14-12-2-1-3-13(12)26-16(14)22-9-19-20-21-22/h4-7,9H,1-3,8H2,(H,18,23)(H2,17,24,25) |
InChI Key |
BHUQVUBGQULBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)
![(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile](/img/structure/B13372264.png)

![3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)
![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)
![1-Methyl-5',6'-dihydrospiro(cyclohexane-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13372287.png)
![methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372297.png)
![4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B13372298.png)

![3-(1-Benzofuran-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372308.png)
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13372310.png)
![9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372315.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372320.png)
![5',6'-Dihydrospiro(adamantane-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13372336.png)
